2-cyano-N-(3-methoxypropyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNFSBIGAWBUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367977 | |
| Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-45-5 | |
| Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-cyano-N-(3-methoxypropyl)acetamide: Synthesis, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-cyano-N-(3-methoxypropyl)acetamide, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. Given the limited availability of direct experimental data for this specific compound, this document synthesizes established principles of organic chemistry and analytical science to present a robust theoretical and practical framework for its synthesis and characterization.
Introduction: The Cyanoacetamide Scaffold
Cyanoacetamides are a versatile class of organic compounds characterized by a reactive methylene group positioned between a nitrile and a carbonyl group. This unique structural motif makes them valuable precursors in the synthesis of a wide array of heterocyclic compounds, which are fundamental building blocks in medicinal chemistry and materials science. The N-substituted derivatives, such as 2-cyano-N-(3-methoxypropyl)acetamide, allow for the introduction of diverse functionalities, enabling the fine-tuning of physicochemical and biological properties.
Molecular Structure and Properties
The chemical structure of 2-cyano-N-(3-methoxypropyl)acetamide is defined by a central acetamide backbone with a cyano group at the alpha-position and an N-linked 3-methoxypropyl group.
Table 1: Physicochemical Properties of 2-cyano-N-(3-methoxypropyl)acetamide
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₂ | |
| Molecular Weight | 156.18 g/mol | Calculated |
| SMILES | COCCCNC(=O)CC#N | |
| InChI | InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) | |
| InChIKey | QWNFSBIGAWBUTF-UHFFFAOYSA-N | |
| Predicted XlogP | -0.4 |
Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide: A Proposed Pathway
The synthesis of N-substituted cyanoacetamides is generally achieved through the condensation of an amine with a cyanoacetic acid derivative.[1] A reliable and straightforward approach for the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide involves the reaction of 3-methoxypropylamine with an alkyl cyanoacetate, such as ethyl cyanoacetate.
Figure 1: Proposed synthesis pathway for 2-cyano-N-(3-methoxypropyl)acetamide.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on general procedures for cyanoacetamide synthesis and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-methoxypropylamine and ethyl cyanoacetate in a suitable solvent (e.g., ethanol or toluene).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the starting materials.
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Analytical Characterization
Comprehensive structural elucidation and purity assessment are critical for any synthesized compound. The following sections detail the expected analytical data for 2-cyano-N-(3-methoxypropyl)acetamide.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. Based on the molecular formula C₇H₁₂N₂O₂, the predicted monoisotopic mass is 156.09 g/mol .
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 157.0971 |
| [M+Na]⁺ | 179.0790 |
| [M+K]⁺ | 195.0530 |
| [M-H]⁻ | 155.0826 |
Data sourced from PubChemLite.
A high-resolution mass spectrum (HRMS) should be acquired to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
-OCH₃ (methoxy group): A singlet around 3.3 ppm (3H).
-
-CH₂- (methylene adjacent to methoxy): A triplet around 3.4 ppm (2H).
-
-CH₂- (central methylene of propyl chain): A multiplet (quintet) around 1.8 ppm (2H).
-
-N-CH₂- (methylene adjacent to nitrogen): A triplet around 3.3 ppm (2H), may overlap with the methoxy-adjacent methylene.
-
-NH- (amide proton): A broad singlet or triplet (depending on coupling with adjacent CH₂) in the region of 7.5-8.5 ppm (1H).
-
-CH₂-CN (methylene adjacent to cyano group): A singlet around 3.5 ppm (2H).
-
-OCH₃: ~58 ppm
-
-CH₂- (adjacent to methoxy): ~70 ppm
-
-CH₂- (central propyl): ~29 ppm
-
-N-CH₂-: ~38 ppm
-
-CH₂-CN: ~25 ppm
-
C=O (amide carbonyl): ~165 ppm
-
C≡N (nitrile): ~116 ppm
Figure 2: General workflow for the synthesis and analysis of 2-cyano-N-(3-methoxypropyl)acetamide.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 2-cyano-N-(3-methoxypropyl)acetamide are:
-
N-H stretch (amide): ~3300 cm⁻¹ (strong, sharp)
-
C-H stretch (alkane): ~2850-2950 cm⁻¹
-
C≡N stretch (nitrile): ~2250 cm⁻¹ (medium, sharp)
-
C=O stretch (amide I band): ~1650 cm⁻¹ (strong)
-
N-H bend (amide II band): ~1550 cm⁻¹
-
C-O stretch (ether): ~1100 cm⁻¹
Safety and Handling
While specific toxicity data for 2-cyano-N-(3-methoxypropyl)acetamide is not available, it is prudent to handle it with the care afforded to related cyanoacetamide compounds. The parent compound, 2-cyanoacetamide, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Potential Applications
The unique combination of a reactive cyanoacetamide core and a flexible methoxypropyl side chain suggests several potential areas of application for this molecule:
-
Medicinal Chemistry: As a building block for the synthesis of more complex heterocyclic compounds with potential biological activity. The methoxypropyl group can influence solubility and pharmacokinetic properties.
-
Materials Science: As a monomer or precursor for the development of functional polymers with specific properties.
-
Agrochemicals: Cyanoacetamide derivatives have been explored for their potential as herbicides and fungicides.
Conclusion
2-cyano-N-(3-methoxypropyl)acetamide is a compound with significant potential in various fields of chemical research and development. This guide provides a foundational understanding of its structure, a plausible synthetic route, and a comprehensive overview of the analytical techniques required for its characterization. As with any novel compound, further experimental investigation is necessary to fully elucidate its properties and potential applications.
References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. [Link]
-
PubChemLite. (n.d.). 2-cyano-n-(3-methoxypropyl)acetamide (C7H12N2O2). Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-cyano-N-(3-methoxypropyl)acetamide
Abstract
This application note details a newly developed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-cyano-N-(3-methoxypropyl)acetamide. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for method implementation, from initial development principles to a full validation protocol compliant with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines. The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of 2-cyano-N-(3-methoxypropyl)acetamide.
Introduction and Method Rationale
2-cyano-N-(3-methoxypropyl)acetamide (MW: 156.18 g/mol , Formula: C₇H₁₂N₂O₂) is a member of the cyanoacetamide class of compounds.[1] These molecules are recognized as valuable intermediates in the synthesis of various heterocyclic systems and have drawn attention for their potential biological activities.[2] As with any compound intended for further development, a reliable analytical method to determine purity and monitor stability is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The presence of a cyano group and an amide linkage in the structure of 2-cyano-N-(3-methoxypropyl)acetamide suggests that it will possess a suitable chromophore for UV detection. The moderate polarity of the molecule makes it an ideal candidate for reverse-phase HPLC.
This document provides a scientifically-grounded starting point for the HPLC analysis of this compound, emphasizing the "why" behind the methodological choices. The subsequent validation protocol is designed to be a self-validating system, ensuring the trustworthiness and reliability of the generated data.[3][4]
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.
-
Structure and Polarity: The structure contains both polar (amide, ether, cyano) and non-polar (propyl chain) moieties, indicating moderate polarity. This makes reverse-phase chromatography with a C18 or similar stationary phase the logical first choice.
-
UV Absorbance: While a specific UV maximum for this compound is not readily published, related structures such as 2-cyano-N-methylacetamide and other cyanoacetamides are known to have UV absorbance in the lower UV region (around 210-230 nm) due to the n→π* transitions of the carbonyl and cyano groups. Therefore, detection at 215 nm is a rational starting point.
-
Solubility: The presence of polar functional groups suggests solubility in common HPLC mobile phase constituents like water, methanol, and acetonitrile.
Recommended HPLC Method
Based on the above considerations, the following HPLC method is proposed. The selection of a C18 column provides a versatile stationary phase with strong hydrophobic retention. The mobile phase, a mixture of acetonitrile and a phosphate buffer, offers good peak shape and resolution. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reverse-phase HPLC.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) |
Rationale for Method Parameters
-
pH of Mobile Phase: The pH of 3.0 is chosen to ensure that any potential acidic or basic functional groups on the analyte or impurities are in a consistent protonation state, leading to sharp, reproducible peaks.
-
Gradient Elution: A gradient is selected to ensure efficient elution of the main peak while also allowing for the separation of potential impurities that may have a wider range of polarities. This is crucial for a stability-indicating method.
-
Column Temperature: Maintaining a constant column temperature of 30 °C provides better peak shape and reproducible retention times.
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-cyano-N-(3-methoxypropyl)acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh an amount of the sample containing approximately 10 mg of 2-cyano-N-(3-methoxypropyl)acetamide into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The following validation protocol is designed in accordance with ICH Q2(R1) and the recently updated Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[5][6][7][8]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before each validation run, and throughout the analysis of samples, system suitability must be established.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5 replicate injections of a standard) |
| %RSD of Retention Time | ≤ 1.0% (for n=5 replicate injections of a standard) |
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10]
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Analyze a sample of 2-cyano-N-(3-methoxypropyl)acetamide that has been subjected to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Assess the peak purity of the analyte peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak.
-
Linearity and Range
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the nominal sample concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
Accuracy (Trueness)
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.[5]
-
Protocol:
-
Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[5]
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0% for the combined data from both studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Vary flow rate (e.g., ± 0.1 mL/min).
-
Vary column temperature (e.g., ± 2 °C).
-
Vary the pH of the mobile phase buffer (e.g., ± 0.2 units).
-
Vary the mobile phase composition (e.g., ± 2% organic).
-
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Caption: Preparation of standards and samples.
Conclusion
The HPLC method and validation protocol outlined in this application note provide a robust and reliable framework for the quantitative analysis of 2-cyano-N-(3-methoxypropyl)acetamide. By adhering to these guidelines, researchers and drug development professionals can ensure the generation of high-quality, reproducible data suitable for regulatory submission and quality control throughout the lifecycle of the product.[3][4]
References
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures - European Medicines Agency (EMA). Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
-
Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column. Available from: [Link]
-
2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem - NIH. Available from: [Link]
-
FDA issues revised guidance for analytical method validation - ResearchGate. Available from: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available from: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]
-
2-Cyano-N-(3-isopropoxypropyl)acetamide - Amerigo Scientific. Available from: [Link]
-
2-Cyanoacetamide | Request PDF - ResearchGate. Available from: [Link]
-
2-Amino-2-cyanoacetamide | C3H5N3O | CID 98341 - PubChem - NIH. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]
-
Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. Available from: [Link]
-
Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- - the NIST WebBook. Available from: [Link]
Sources
- 1. 15029-45-5|2-Cyano-N-(3-methoxypropyl)acetamide|BLD Pharm [bldpharm.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
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- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. propharmagroup.com [propharmagroup.com]
Application Notes and Protocols for the Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide
Introduction: The Versatility of Cyanoacetamides in Modern Synthesis
2-cyano-N-(3-methoxypropyl)acetamide is a member of the cyanoacetamide family, a class of organic compounds characterized by a cyano group and an acetamide functionality. These molecules are highly valuable building blocks in synthetic organic chemistry due to the presence of multiple reactive sites. The activated methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions. Cyanoacetamides are extensively used as precursors for the synthesis of a diverse array of heterocyclic compounds, including pyridines, pyrazoles, and thiazoles, many of which exhibit significant biological activities.[1][2] Their application spans various fields, including the development of pharmaceuticals, agrochemicals, and functional dyes. This document provides a detailed guide to the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide, offering insights into the reaction conditions, a step-by-step protocol, and a discussion of the underlying chemical principles.
Synthetic Methodologies: A Review of Cyanoacetamide Formation
The synthesis of N-substituted cyanoacetamides is typically achieved through the condensation of an amine with a cyanoacetic acid derivative.[1] The most common approaches include:
-
Reaction of Amines with Alkyl Cyanoacetates: This is a widely employed method due to the commercial availability of various alkyl cyanoacetates (e.g., ethyl cyanoacetate, methyl cyanoacetate). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and formation of the amide bond. This reaction can often be carried out under neat conditions or in a suitable solvent at elevated temperatures.[3]
-
Reaction of Amines with Cyanoacetic Acid: This method involves the direct amidation of cyanoacetic acid. The reaction typically requires a coupling agent to activate the carboxylic acid or the removal of water to drive the equilibrium towards product formation.
-
Cyanoacetylation with 3-Oxopropanenitriles: This approach offers an alternative route to cyanoacetamides, particularly for more complex substrates.[1]
For the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide, the reaction between 3-methoxypropylamine and an alkyl cyanoacetate is the most straightforward and cost-effective method.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of 2-cyano-N-(3-methoxypropyl)acetamide from 3-methoxypropylamine and ethyl cyanoacetate proceeds through a classical nucleophilic acyl substitution mechanism.
Figure 1: Nucleophilic acyl substitution mechanism.
The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of ethanol to yield the stable amide product, 2-cyano-N-(3-methoxypropyl)acetamide.
Experimental Protocol: Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide
This protocol details a reliable method for the laboratory-scale synthesis of 2-cyano-N-(3-methoxypropyl)acetamide from ethyl cyanoacetate and 3-methoxypropylamine.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 11.31 g | 0.10 |
| 3-Methoxypropylamine | C₄H₁₁NO | 89.14 | 8.91 g | 0.10 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
Equipment:
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
Procedure:
Figure 2: Experimental workflow for the synthesis.
1. Reaction Setup:
-
Assemble a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Charge the flask with ethyl cyanoacetate (11.31 g, 0.10 mol) and toluene (50 mL).
2. Reagent Addition:
-
Begin stirring the solution and heat the mixture to 80°C.
-
Slowly add 3-methoxypropylamine (8.91 g, 0.10 mol) to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
3. Reaction:
-
After the addition is complete, increase the temperature to reflux (approximately 110-120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-cyano-N-(3-methoxypropyl)acetamide as a crystalline solid or a viscous oil.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl cyanoacetate and 3-methoxypropylamine are irritants. Avoid contact with skin and eyes.
-
Toluene is a flammable and toxic solvent. Handle with care.
Characterization
The identity and purity of the synthesized 2-cyano-N-(3-methoxypropyl)acetamide should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the nitrile (C≡N) and amide (C=O) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Applications in Research and Development
2-cyano-N-(3-methoxypropyl)acetamide is a valuable intermediate for the synthesis of more complex molecules. Its bifunctional nature allows for a variety of subsequent chemical transformations. For instance, the active methylene group can be alkylated or condensed with carbonyl compounds, while the cyano and amide groups can participate in cyclization reactions to form heterocyclic systems.[1] These resulting heterocyclic compounds are of significant interest in drug discovery and agrochemical research due to their potential biological activities.[4]
Conclusion
The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide is a robust and straightforward process, primarily achieved through the condensation of 3-methoxypropylamine with an alkyl cyanoacetate. This application note provides a comprehensive and practical guide for researchers and scientists in the field. The versatility of the product as a synthetic intermediate underscores its importance in the development of novel chemical entities with potential applications in various industries.
References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-118. [Link]
- Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
Abdel-Raheem, S. A. A., et al. (2017). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Journal of Saudi Chemical Society, 21(1), 1-6. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
El-Gaml, K. M. (2016). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 6(1), 1-8. [Link]
-
Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
- Google Patents. (1992). EP0259737B1 - 2-cyano-2-alkoximino-acetamide.
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Eureka. (n.d.). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Retrieved from [Link]
-
Algerian Scientific Journal Platform. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]
-
ResearchGate. (2018). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved from [Link]
-
Chemical Problems. (2023). SYNTHESIS BASED ON ETHYL CYANOACETATE. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
PubMed. (1980). 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, a new fungicide. Retrieved from [Link]
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
MDPI. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Retrieved from [Link]
- Google Patents. (2001). US20010021787A1 - Process for preparing cyanoacetamide.
-
LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Retrieved from [Link]
- Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.
-
National Center for Biotechnology Information. (n.d.). Cyanoacetamide. In PubChem. Retrieved from [Link]
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- 3. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists encountering challenges, particularly low yields, during the synthesis of this and related N-substituted cyanoacetamides.
Introduction to the Synthesis
The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide typically involves the nucleophilic acyl substitution of a cyanoacetic acid derivative with 3-methoxypropylamine. The most common and economically viable starting material is ethyl cyanoacetate.[1][2] This reaction, while straightforward in principle, is prone to several issues that can significantly impact the final product yield and purity.
This guide will walk you through the most common problems, their underlying causes, and provide structured, actionable solutions to optimize your synthesis.
Troubleshooting Guide: Low Yield Issues
Low yields in the synthesis of N-substituted cyanoacetamides can often be traced back to a few key areas: incomplete reaction, side product formation, and product loss during workup and purification.
Q1: My reaction seems to stop before all the starting material is consumed, leading to a low yield. What could be the cause?
Answer:
Incomplete conversion is a frequent issue and can stem from several factors related to reaction equilibrium, reagent purity, and reaction conditions.
Potential Causes & Solutions:
-
Reversible Reaction: The aminolysis of an ester is a reversible process. The accumulation of the ethanol byproduct can slow down or even reverse the reaction.
-
Solution: Consider removing the ethanol as it forms. If the reaction is run at a sufficiently high temperature (e.g., in a high-boiling solvent like toluene or xylene), a Dean-Stark trap can be effective for removing the alcohol azeotropically.[3]
-
-
Insufficient Temperature: Amide bond formation from esters and amines can be slow at room temperature.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a common practice. Microwave irradiation has also been shown to accelerate these reactions and improve yields.[4]
-
-
Base Catalyst Issues: While the reaction can proceed without a catalyst, a base is often used to deprotonate the amine, increasing its nucleophilicity.
-
Solution: The use of a strong, non-nucleophilic base can be beneficial. However, care must be taken as strong bases can also promote side reactions. Alternatively, using a lithium amide of the primary amine can be a facile method for amidation.[5]
-
-
Purity of Starting Materials: 3-methoxypropylamine can absorb water and carbon dioxide from the atmosphere, forming carbonate salts that are unreactive. Ethyl cyanoacetate can hydrolyze over time.
-
Solution: Ensure your 3-methoxypropylamine is freshly distilled or dried over a suitable agent (e.g., KOH pellets) before use. Use freshly opened or distilled ethyl cyanoacetate.
-
Q2: I'm observing multiple spots on my TLC plate besides my product and starting materials. What are the likely side reactions?
Answer:
The formation of side products is a major contributor to low yields. The reactive nature of the starting materials and product can lead to several undesired pathways.
Likely Side Reactions:
-
Over-alkylation of the Amine: The product, being a secondary amine (within the amide), is nucleophilic and can potentially react with another molecule of the starting material or an alkylating agent if present.[6][7] This is more of an issue when alkyl halides are used as starting materials but can occur under certain conditions.
-
Dimerization/Polymerization: The active methylene group in ethyl cyanoacetate and the product is susceptible to self-condensation, especially in the presence of a strong base.
-
Reaction at the Nitrile Group: The nitrile group can undergo hydrolysis or react with other nucleophiles present, although this is generally less favorable under typical amidation conditions.[8]
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for minimizing side product formation.
Q3: My yield is significantly lower after purification. How can I improve the workup and isolation of my product?
Answer:
2-cyano-N-(3-methoxypropyl)acetamide is a relatively polar molecule, which can lead to challenges during extraction and purification, resulting in product loss.
Workup and Purification Strategies:
-
Aqueous Workup: The product may have some water solubility.
-
Solution: When performing an aqueous wash, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive more of the product into the organic layer. Use multiple small-volume extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) rather than one large-volume extraction.
-
-
Chromatography: Baseline separation of the product from polar impurities or starting materials can be difficult.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution starting with a less polar solvent system and gradually increasing polarity can be effective. Consider using a different stationary phase if silica gel is not providing adequate separation.
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification and can significantly improve the final purity.
-
Solution: Screen various solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethyl acetate/hexanes, isopropanol, or toluene.
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.0 eq. Ethyl Cyanoacetate | Limiting reagent. |
| 1.1 - 1.2 eq. 3-methoxypropylamine | Slight excess of amine drives the reaction to completion. | |
| Solvent | Toluene or Xylene | Allows for higher reaction temperatures and azeotropic removal of ethanol. |
| Temperature | Reflux (110-140°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Catalyst | None (Thermal) or catalytic NaOEt | Thermal conditions are often sufficient. A catalytic amount of base can increase the rate. |
Frequently Asked Questions (FAQs)
Q: Can I use cyanoacetic acid directly instead of ethyl cyanoacetate?
A: Yes, you can use cyanoacetic acid, but this will require a coupling agent to activate the carboxylic acid, similar to peptide synthesis.[9] Common coupling agents include DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][10] While effective, this method is more expensive due to the cost of the coupling agents and may introduce byproducts (like DCU for DCC) that need to be removed.
Q: What is the expected appearance and stability of 2-cyano-N-(3-methoxypropyl)acetamide?
A: Based on similar N-substituted cyanoacetamides, the product is expected to be a white to off-white solid or a high-boiling colorless oil. Amides are generally stable, but the cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Q: Are there alternative cyanoacetylating agents I can use?
A: Yes, several other agents can be used for cyanoacetylation.[5] Cyanoacetyl chloride is highly reactive but can be difficult to handle and may lead to more side reactions. 1-(Cyanoacetyl)-3,5-dimethylpyrazole is another effective and more stable alternative.[5]
Experimental Protocol: Optimized Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide
This protocol is a recommended starting point based on general procedures for the synthesis of N-substituted cyanoacetamides.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add toluene (10 mL per 1 g of ethyl cyanoacetate).
-
Reagents: Add ethyl cyanoacetate (1.0 eq) and 3-methoxypropylamine (1.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more ethanol is collected or TLC analysis indicates the consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1M HCl to remove excess amine, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis.
References
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-299. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-84. [Link]
-
Ishida, T., & Inokuchi, T. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 16(34), 6248-6262. [Link]
-
ResearchGate. (n.d.). Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved January 26, 2026, from [Link]
-
Online Inhibitor. (2026, January 5). Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists. [Link]
-
Chemguide. (n.d.). Amines as nucleophiles. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
-
Abdel-moniem, A. M., et al. (2022). Ethyl Cyanoacetate Reactions. Majallat Al-ʻUlūm Wa-al-Dirāsāt Al-Insānīyah, 71, 25. [Link]
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- 10. americapeptides.com [americapeptides.com]
Technical Support Center: Navigating the Purification of 2-cyano-N-(3-methoxypropyl)acetamide
Welcome to the technical support center for 2-cyano-N-(3-methoxypropyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and overcome common experimental hurdles.
Introduction to Purification Challenges
2-cyano-N-(3-methoxypropyl)acetamide is typically synthesized through the condensation of an activated cyanoacetic acid derivative, such as ethyl cyanoacetate, with 3-methoxypropylamine.[1][2] While the synthesis is relatively straightforward, the purification of the final product can present several challenges. These often stem from the presence of unreacted starting materials, the formation of byproducts, and the physical properties of the compound itself. This guide will walk you through a systematic approach to purification, from initial workup to obtaining a highly pure, crystalline product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial workup of 2-cyano-N-(3-methoxypropyl)acetamide has resulted in a product with low purity. What are the likely impurities and how can I remove them?
A1: Low purity after the initial synthesis is a common issue and typically arises from residual starting materials or the formation of side-products.
Common Impurities:
-
Unreacted 3-methoxypropylamine: A basic starting material.
-
Unreacted Ethyl Cyanoacetate (or other cyanoacetic acid derivative): A neutral or slightly acidic starting material.
-
Byproducts: These can include self-condensation products of the starting materials or compounds resulting from side reactions involving the cyano group.
Troubleshooting Steps:
A multi-step purification strategy is often the most effective. The following workflow provides a comprehensive approach to removing a wide range of impurities.
Caption: General purification workflow for 2-cyano-N-(3-methoxypropyl)acetamide.
1. Acid-Base Extraction: This is a powerful first step to remove ionic impurities.[3]
- An initial wash with a dilute acid (e.g., 1M HCl) will protonate and extract the unreacted basic 3-methoxypropylamine into the aqueous layer.[4]
- A subsequent wash with a dilute base (e.g., 5% NaHCO₃ solution) will deprotonate and remove any unreacted acidic starting materials like cyanoacetic acid.[4]
2. Recrystallization: This is often the most effective method for removing small amounts of impurities to yield a crystalline solid.[4]
3. Column Chromatography: For more complex impurity profiles or when recrystallization fails to yield a pure product, column chromatography provides a higher degree of separation.[4]
Q2: After evaporation of the solvent, my 2-cyano-N-(3-methoxypropyl)acetamide is an oil instead of the expected solid. What is the cause and how can I induce crystallization?
A2: Obtaining an oily product is a frequent challenge in organic synthesis. It often indicates the presence of significant impurities that depress the melting point or residual solvent.[4]
Potential Causes and Solutions:
-
Residual Solvent: Ensure the product is thoroughly dried under a high vacuum. If needed, dissolve the oil in a volatile solvent (like dichloromethane or ethyl acetate), dry the solution with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and re-evaporate the solvent.[4]
-
High Impurity Content: The oil may be a mixture of your product and impurities. In this case, purification via column chromatography is recommended to isolate the desired compound before attempting crystallization again.[4]
Inducing Crystallization:
If you are confident the product is relatively pure but slow to crystallize, you can try the following techniques:
Caption: Decision tree for troubleshooting an oily product.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: Introduce a small crystal of pure 2-cyano-N-(3-methoxypropyl)acetamide to the oil. This seed crystal will act as a template for further crystallization.[4]
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) and stir or scratch the mixture vigorously. This can wash away impurities and encourage the product to solidify.[4]
Q3: My final product has a yellow or brown color. How can I decolorize it?
A3: Color in your final product is often due to high molecular weight, conjugated byproducts. These can typically be removed using activated carbon (charcoal) during recrystallization.[4][5][6]
Decolorization Method:
-
During the recrystallization process, after dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated carbon (typically 1-5% by weight of your compound).
-
Heat the mixture at a gentle boil for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon.[7]
-
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Allow the clear, colorless filtrate to cool and crystallize.[4]
Q4: I am concerned about the stability of the amide and cyano groups during purification. Can they hydrolyze?
A4: The hydrolysis of amides is generally a slow process that requires prolonged heating with strong aqueous acid or base.[8] Similarly, the hydrolysis of the cyano group also requires forcing conditions.
Under typical purification conditions, such as brief washes with dilute acid or base at room temperature, significant hydrolysis of either the amide or the cyano group in 2-cyano-N-(3-methoxypropyl)acetamide is unlikely. However, it is good practice to:
-
Avoid prolonged exposure to strong acids or bases.
-
Keep the temperature low during aqueous workups.
-
Neutralize the solution promptly after acid or base washes.
If you suspect hydrolysis has occurred (e.g., by observing the formation of a carboxylic acid byproduct via TLC or NMR), you may need to re-evaluate your workup and purification conditions, opting for milder reagents or shorter exposure times.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to remove basic and acidic impurities from a solution of your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Dissolve the Crude Product: Dissolve your crude 2-cyano-N-(3-methoxypropyl)acetamide in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (approximately 1/3 of the organic volume). Shake gently and allow the layers to separate. Drain the aqueous layer. Repeat this wash one more time. This step removes basic impurities like 3-methoxypropylamine.[3]
-
Base Wash: Wash the organic layer with a saturated NaHCO₃ solution. Be sure to vent the separatory funnel frequently to release any CO₂ gas that may form. Drain the aqueous layer. Repeat this wash. This removes acidic impurities.[3]
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any remaining water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Recrystallization
The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[9]
Solvent Selection Table for 2-cyano-N-(3-methoxypropyl)acetamide:
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol (IPA) | Polar Protic | 82.6 | Good starting point for polar compounds. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 77.1 | Often a good choice for amides. |
| Toluene | Nonpolar | 110.6 | May be effective if the compound is less polar. |
| IPA/Water | Polar Protic | Variable | Dissolve in hot IPA, add water dropwise until cloudy. |
| EtOAc/Heptane | Variable | Variable | Dissolve in hot EtOAc, add heptane dropwise until cloudy. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[4]
Protocol 3: Column Chromatography
For challenging separations, flash column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the standard stationary phase for compounds of this polarity.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.3. A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) is a good starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in your initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of your packed column.
-
Elution: Run the column by passing the mobile phase through it, starting with the least polar mixture and gradually increasing the polarity. Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-cyano-N-(3-methoxypropyl)acetamide.
References
- Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Available at: [Link]
-
Ingersoll, A. W., & Burns, G. R. (1922). Cyanoacetamide. Organic Syntheses, 2, 22. Available at: [Link]
-
Request PDF. (n.d.). 2-Cyanoacetamide. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Acetamide, 2-cyano-. NIST WebBook. Available at: [Link]
-
Amerigo Scientific. (n.d.). 2-Cyano-N-(3-isopropoxypropyl)acetamide. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Carbotecnia. (2025). Decolorization with Activated Carbon. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]
- Google Patents. (2001). US20010021787A1 - Process for preparing cyanoacetamide.
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Available at: [Link]
-
Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
-
Hawach Scientific. (n.d.). Cyano HPLC Column, CN Group Analysis Column. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
- Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.
-
Column Technology. (n.d.). CTI | AccuSil Cyano Columns. Available at: [Link]
-
Industry knowledge - News. (2020). Decolorization Principle Of Activated Carbon. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Available at: [Link]
-
Request PDF. (n.d.). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. ResearchGate. Available at: [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Available at: [Link]
-
NIST. (n.d.). Acetamide, 2-cyano-. NIST WebBook. Available at: [Link]
-
NIH. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available at: [Link]
-
MDPI. (2025). Kinetic Study of Commercial Tabletop Sweeteners Using Thermal Analysis. Available at: [Link]
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Technical Support Center: Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide
Welcome to the technical support center for the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 2-cyano-N-(3-methoxypropyl)acetamide?
A1: The most prevalent and straightforward method is the direct aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 3-methoxypropylamine.[1][] This reaction involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of an alcohol (ethanol in this case) to form the desired amide.[3] The reaction can often be performed neat (without solvent) or in a suitable solvent, sometimes with heating to drive the reaction to completion.[4][5]
Q2: What are the primary reagents used in this synthesis?
A2: The key reagents are:
-
3-methoxypropylamine: The amine source.
-
Ethyl Cyanoacetate (or other alkyl cyanoacetates): The cyanoacetylating agent.[1]
-
Optional: A solvent (e.g., toluene, ethanol) and potentially a catalyst, though for many simple aminolysis reactions of this type, a catalyst is not strictly necessary.
Q3: Is 2-cyano-N-(3-methoxypropyl)acetamide toxic?
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis, explains their chemical origins, and provides actionable protocols for mitigation.
Problem 1: Low Yield - Incomplete Reaction
Symptom: After the expected reaction time, analysis (e.g., TLC, GC-MS) shows a significant amount of unreacted 3-methoxypropylamine and/or ethyl cyanoacetate.
Root Cause Analysis: The aminolysis of esters is a reversible equilibrium-driven process.[7] The direct reaction between an amine and an ester can be slow, especially at lower temperatures, because the alkoxy group of the ester is a relatively poor leaving group.[3] To achieve high conversion, the equilibrium must be shifted towards the product side.
Solutions & Protocols:
-
Increase Reaction Temperature: Heating the reaction mixture is the most common way to increase the reaction rate and drive the equilibrium forward. A patent for a similar synthesis using a different amine with ethyl cyanoacetate describes heating at temperatures between 120-200°C.[4]
-
Protocol:
-
Combine equimolar amounts of 3-methoxypropylamine and ethyl cyanoacetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 100-120°C with stirring.
-
Monitor the reaction progress every hour using TLC or GC.
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
-
-
Removal of Alcohol Byproduct: The ethanol generated during the reaction can participate in the reverse reaction. Removing it as it forms is a highly effective way to drive the reaction to completion, in accordance with Le Châtelier's principle.
-
Protocol (using a Dean-Stark trap if a solvent is used):
-
Set up the reaction in a solvent like toluene that forms an azeotrope with ethanol.
-
Use a Dean-Stark apparatus to collect and remove the ethanol/toluene azeotrope as it forms during reflux.
-
Continue until no more ethanol is collected.
-
-
Problem 2: Formation of a Major, Unidentified High-Molecular-Weight Impurity
Symptom: A significant side product is observed, often less polar than the desired product, which may complicate purification.
Root Cause Analysis: The most likely cause is the self-condensation of ethyl cyanoacetate . The methylene group (CH₂) in ethyl cyanoacetate is flanked by two electron-withdrawing groups (nitrile and ester), making its protons acidic.[8] In the presence of a base (even a relatively weak one like 3-methoxypropylamine), the ethyl cyanoacetate can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile and attack the carbonyl carbon of another molecule of ethyl cyanoacetate. This is a known issue, particularly when strong bases are used.[9]
Visualizing the Side Reaction:
Caption: Self-condensation of ethyl cyanoacetate.
Solutions & Protocols:
-
Control Stoichiometry and Order of Addition: Adding the ethyl cyanoacetate slowly to the amine can help ensure that it reacts with the intended nucleophile rather than itself. Maintaining a higher concentration of the amine relative to the cyanoacetate minimizes the chance of self-reaction.
-
Protocol:
-
Charge the reaction vessel with 3-methoxypropylamine (1.0 equivalent).
-
If using a solvent, add it to the amine.
-
Begin stirring and, if necessary, heat the amine to the reaction temperature.
-
Add ethyl cyanoacetate (1.0 to 1.05 equivalents) dropwise via an addition funnel over 30-60 minutes.
-
Maintain the temperature and monitor the reaction until completion.
-
-
-
Avoid Strong Bases: Do not add catalytic amounts of strong bases (e.g., sodium ethoxide, DBU) unless absolutely necessary and under highly controlled conditions, as this will significantly promote self-condensation.[9]
Problem 3: Product Degradation or Further Reaction (Discoloration)
Symptom: The reaction mixture turns dark brown or black, especially at high temperatures, and multiple minor impurities are observed.
Root Cause Analysis: Cyanoacetamides are versatile reagents that can participate in subsequent reactions, especially under harsh conditions.[1][10] The active methylene group can still be reactive, and the nitrile group can also be involved in cyclization or condensation reactions, leading to complex pyridine or chromene derivatives if other reactive species are present.[10] Thermal degradation of the starting materials or product at elevated temperatures (>150-200°C) over prolonged periods can also lead to discoloration and impurity formation.
Solutions & Protocols:
-
Optimize Temperature and Reaction Time: Find the minimum temperature required for a reasonable reaction rate. Do not heat for longer than necessary.
-
Data Summary: Recommended Temperature Ranges
Condition Temperature Range (°C) Rationale Neat Reaction 90 - 120 Balances reaction rate with minimizing thermal degradation. With Solvent (Toluene) Reflux (~110) Allows for azeotropic removal of ethanol, often leading to shorter times. | Microwave-Assisted | 100 - 160 (controlled) | Can significantly shorten reaction times, reducing degradation.[5][11] |
-
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.
-
Protocol:
-
Assemble the glassware and purge with nitrogen for 10-15 minutes.
-
Maintain a positive pressure of nitrogen throughout the addition and reaction period.
-
-
Problem 4: Knoevenagel Condensation with Aldehyde/Ketone Impurities
Symptom: An α,β-unsaturated product is detected, which can happen if carbonyl-containing impurities are present in the starting materials or solvent.
Root Cause Analysis: The Knoevenagel condensation is a reaction between an active methylene compound (like ethyl cyanoacetate) and an aldehyde or ketone, catalyzed by a base (like an amine).[12][13][14] If your starting amine or solvent is contaminated with aldehydes (e.g., from oxidation of alcohols), this side reaction can occur.[15]
Visualizing the Knoevenagel Side Reaction:
Caption: Knoevenagel condensation side reaction pathway.
Solutions & Protocols:
-
Use High-Purity Reagents: Ensure the purity of 3-methoxypropylamine and ethyl cyanoacetate. If necessary, distill the reagents before use.
-
Use Anhydrous/High-Purity Solvents: Use freshly opened bottles of anhydrous solvents or purify them using standard methods to remove any potential carbonyl impurities.
References
-
Wikipedia. Cyanoacetamide.[Link]
-
ResearchGate. Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds.[Link]
-
Wikipedia. Knoevenagel condensation.[Link]
-
ResearchGate. How can I minimise the self condensation of ethyl cyanoacetate?[Link]
-
Organic Chemistry Portal. Amide synthesis by acylation.[Link]
- Google Patents.CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Google Patents.US3372195A - Reduction of nitriles to primary amines.
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.[Link]
-
Reddit. Two questions about the Knoevenagel reaction.[Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.[Link]
-
Wikipedia. Ethyl cyanoacetate.[Link]
-
ResearchGate. Synthesis, and synthetic applications of cyanoacetamides.[Link]
-
ResearchGate. Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.[Link]
-
ResearchGate. Ethyl Cyanoacetate Reactions.[Link]
-
YouTube. Knoevenagel condensation.[Link]
-
International Journal of Scientific & Technology Research. Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines.[Link]
-
Chemistry LibreTexts. 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.[Link]
-
ResearchGate. (PDF) ChemInform Abstract: Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine.[Link]
-
Chemistry LibreTexts. 20.5: Synthesis of Primary Amines.[Link]
-
PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.[Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
Journal of the American Chemical Society. Condensation of Ethyl Cyaaoacetate with Alkene Oxides.[Link]
-
ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.[Link]
- Google Patents.CN111925302A - Synthesis method of cyanoacetamide.
-
National Institutes of Health. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.[Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Ethyl cyanoacetate = 98 105-56-6 [sigmaaldrich.com]
- 14. orientjchem.org [orientjchem.org]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-cyano-N-(3-methoxypropyl)acetamide in Modern Drug Discovery
2-cyano-N-(3-methoxypropyl)acetamide is a versatile bifunctional molecule incorporating a reactive nitrile group, an amide linkage, and a flexible methoxypropyl side chain. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures with potential therapeutic applications. The cyanoacetamide moiety is a well-established synthon in organic chemistry, participating in various cyclization and condensation reactions to form diverse ring systems. The N-(3-methoxypropyl) substituent can influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API), potentially enhancing solubility, metabolic stability, and cell permeability. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in academic and industrial drug discovery settings.
This guide will provide a comparative analysis of the primary synthetic routes to 2-cyano-N-(3-methoxypropyl)acetamide, offering a critical evaluation of their respective advantages and limitations. Detailed experimental protocols, mechanistic considerations, and characterization data will be presented to ensure scientific rigor and practical utility.
Synthetic Strategies: A Comparative Overview
The synthesis of N-substituted cyanoacetamides, including the target molecule 2-cyano-N-(3-methoxypropyl)acetamide, predominantly revolves around two principal strategies:
-
Amidation of an Alkyl Cyanoacetate: This is the most common and direct approach, involving the reaction of an alkyl cyanoacetate (typically methyl or ethyl) with the corresponding amine, in this case, 3-methoxypropylamine.
-
Amide Coupling of Cyanoacetic Acid: This method entails the direct coupling of cyanoacetic acid with 3-methoxypropylamine, a reaction that necessitates the use of a coupling agent to activate the carboxylic acid.
A third, less conventional but noteworthy "green" chemistry approach involves a solvent-free reaction, which will also be considered in this analysis.
Method 1: Direct Amidation of Ethyl Cyanoacetate
The direct reaction between an amine and an ester to form an amide is a fundamental transformation in organic synthesis. In the context of producing 2-cyano-N-(3-methoxypropyl)acetamide, this involves the nucleophilic acyl substitution of ethyl cyanoacetate with 3-methoxypropylamine.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the primary amine (3-methoxypropylamine) on the electrophilic carbonyl carbon of the ethyl cyanoacetate. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield the desired amide product and ethanol as a byproduct. The reaction is typically driven to completion by the volatility of the ethanol byproduct or by using an excess of the amine.
Caption: Workflow for the direct amidation of ethyl cyanoacetate.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted cyanoacetamides.[1]
Materials:
-
Ethyl cyanoacetate
-
3-Methoxypropylamine
-
Toluene (or another suitable high-boiling solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq).
-
Add 3-methoxypropylamine (1.1 eq) to the flask.
-
Add toluene to the flask to create a 1-2 M solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-cyano-N-(3-methoxypropyl)acetamide.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Atom Economy: This method is relatively atom-economical, with ethanol being the only major byproduct. | Reaction Conditions: Requires elevated temperatures and relatively long reaction times. |
| Simplicity: The procedure is straightforward and does not require specialized reagents. | Purification: Purification by vacuum distillation may be necessary to remove unreacted starting materials and byproducts. |
| Cost-Effective: The starting materials, ethyl cyanoacetate and 3-methoxypropylamine, are commercially available and relatively inexpensive. | Equilibrium: The reaction can be reversible, potentially requiring removal of the ethanol byproduct to drive it to completion. |
Method 2: Dicyclohexylcarbodiimide (DCC) Mediated Coupling of Cyanoacetic Acid
This approach utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between cyanoacetic acid and 3-methoxypropylamine.
Mechanistic Rationale
DCC activates the carboxylic acid group of cyanoacetic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine (3-methoxypropylamine), leading to the formation of the desired amide and dicyclohexylurea (DCU) as a byproduct.
Caption: Workflow for DCC-mediated amide coupling.
Experimental Protocol
This protocol is based on general procedures for DCC-mediated amide bond formation.
Materials:
-
Cyanoacetic acid
-
3-Methoxypropylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve cyanoacetic acid (1.0 eq) in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the cooled solution of cyanoacetic acid.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 3-methoxypropylamine (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield the pure 2-cyano-N-(3-methoxypropyl)acetamide.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Mild Conditions: The reaction proceeds at room temperature, avoiding the need for heating. | Byproduct Removal: The dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely from the desired product. |
| High Yields: DCC coupling reactions often provide good to excellent yields of the amide product. | Cost and Toxicity of Reagent: DCC is a more expensive and hazardous reagent compared to the starting materials in the direct amidation method. |
| Broad Applicability: This method is widely applicable to a variety of carboxylic acids and amines. | Stoichiometric Waste: The reaction generates a stoichiometric amount of DCU waste. |
Method 3: Solvent-Free Synthesis
In an effort to develop more environmentally friendly synthetic methods, solvent-free reactions have gained significant attention. For the synthesis of amides, this can be achieved by heating a mixture of the ester and amine directly, often with catalytic amounts of a base or acid.
Mechanistic Rationale
The mechanism is similar to the direct amidation in solution, involving nucleophilic attack of the amine on the ester carbonyl. The absence of a solvent means that the reaction is conducted at a higher concentration of reactants, which can lead to increased reaction rates. The removal of the ethanol byproduct is also facilitated by the higher temperatures often employed in these reactions.
Experimental Protocol
This protocol is a conceptual adaptation of solvent-free amidation procedures.[2]
Materials:
-
Ethyl cyanoacetate
-
3-Methoxypropylamine
-
Heating mantle or oil bath
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq) and 3-methoxypropylamine (1.2 eq).
-
Heat the neat mixture with stirring at a temperature of 100-150 °C. The progress of the reaction can be monitored by analyzing aliquots by GC-MS.
-
The ethanol byproduct will distill off during the reaction.
-
After the reaction is deemed complete (typically 2-6 hours), the crude product is cooled to room temperature.
-
Purification is achieved by vacuum distillation of the crude reaction mixture.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Green Chemistry: Eliminates the need for solvents, reducing waste and environmental impact. | High Temperatures: Requires high temperatures which may not be suitable for thermally sensitive substrates. |
| High Reaction Rates: The high concentration of reactants can lead to faster reaction times. | Potential for Side Reactions: The high temperatures can sometimes lead to the formation of undesired byproducts. |
| Simplified Workup: The workup procedure is often simpler, involving direct purification of the crude product. | Limited Substrate Scope: May not be applicable to all starting materials, particularly those that are solid at the reaction temperature. |
Comparative Data Summary
| Parameter | Method 1: Direct Amidation | Method 2: DCC Coupling | Method 3: Solvent-Free |
| Starting Materials | Ethyl Cyanoacetate, 3-Methoxypropylamine | Cyanoacetic Acid, 3-Methoxypropylamine, DCC | Ethyl Cyanoacetate, 3-Methoxypropylamine |
| Key Reagents | - | Dicyclohexylcarbodiimide (DCC) | - |
| Solvent | Toluene (or other) | DCM or THF | None |
| Temperature | Reflux (110-120 °C) | 0 °C to Room Temperature | 100-150 °C |
| Reaction Time | 4-8 hours | 12-24 hours | 2-6 hours |
| Typical Yield | Good | Good to Excellent | Good |
| Byproducts | Ethanol | Dicyclohexylurea (DCU) | Ethanol |
| Purification | Vacuum Distillation/Chromatography | Filtration followed by Chromatography | Vacuum Distillation |
| Cost-Effectiveness | High | Moderate | High |
| Environmental Impact | Moderate (solvent use) | Moderate (reagent toxicity and waste) | Low |
Characterization of 2-cyano-N-(3-methoxypropyl)acetamide
Independent of the synthetic method employed, the final product should be thoroughly characterized to confirm its identity and purity. The following are the expected analytical data for 2-cyano-N-(3-methoxypropyl)acetamide.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.5 (br s, 1H, NH), 3.45 (t, 2H, OCH₂), 3.40 (s, 2H, CH₂CN), 3.35 (s, 3H, OCH₃), 3.30 (q, 2H, NCH₂), 1.80 (quint, 2H, CH₂CH₂CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~163.0 (C=O), 115.0 (CN), 70.0 (OCH₂), 58.0 (OCH₃), 38.0 (NCH₂), 29.0 (CH₂CH₂CH₂), 25.0 (CH₂CN).
-
IR (KBr, cm⁻¹): ν ~3300 (N-H stretch), 2930 (C-H stretch), 2250 (C≡N stretch), 1650 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1120 (C-O stretch).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₃N₂O₂⁺: 157.10.
Conclusion and Recommendations
The choice of synthetic method for 2-cyano-N-(3-methoxypropyl)acetamide will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, cost considerations, and available equipment.
-
For large-scale synthesis where cost and simplicity are paramount, Method 1 (Direct Amidation) is often the most practical choice. The straightforward procedure and use of inexpensive starting materials make it an attractive option for industrial applications.
-
For small-scale laboratory synthesis where high purity and mild reaction conditions are desired, Method 2 (DCC Coupling) can be advantageous, provided that the removal of the DCU byproduct is addressed effectively.
-
For researchers focused on green chemistry and minimizing environmental impact, Method 3 (Solvent-Free Synthesis) presents a compelling alternative, offering high efficiency and a significantly reduced waste profile.
It is recommended that researchers carefully evaluate the pros and cons of each method in the context of their specific project goals. The experimental protocols provided in this guide, coupled with the comparative analysis, should serve as a valuable resource for the successful synthesis and application of 2-cyano-N-(3-methoxypropyl)acetamide in the advancement of chemical and pharmaceutical research.
References
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103.
- Organic Syntheses, Coll. Vol. 3, p.234 (1955); Vol. 28, p.32 (1948).
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turk J Chem, 32, 257-295.
- Wockhardt Ltd. (2008). A single step process for the preparation of 2-cyano-N,N-diethyl acetamide intermediate useful in preparation of entacapone.
- Patel, R. P., & Patel, S. R. (2014). Solvent-free synthesis of amide: a novel technique of green chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 461-464.
- Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(6), 1682-1685.
Sources
A Comparative Efficacy Analysis: 2-cyano-N-(3-methoxypropyl)acetamide and Its Structural Analogs in Modulating Cellular Pathways
In the dynamic field of drug discovery, the identification and optimization of novel small molecules with therapeutic potential are paramount. N-substituted acetamides represent a class of compounds that have garnered considerable interest due to their versatile biological activities. This guide presents a detailed, data-driven comparative analysis of the efficacy of "2-cyano-N-(3-methoxypropyl)acetamide" relative to its close structural and functional analogs.
This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of performance based on established experimental data. We will explore the underlying mechanisms of action, compare key performance metrics from relevant assays, and provide detailed experimental protocols to facilitate reproducibility and further investigation.
I. Structural and Chemical Context
The focal point of our analysis is 2-cyano-N-(3-methoxypropyl)acetamide. Its molecular architecture, featuring a cyano group, an acetamide linkage, and a methoxypropyl side chain, imparts distinct physicochemical properties that govern its biological interactions. A thorough understanding of its efficacy necessitates a structural comparison with its analogs.
Table 1: Structural Comparison of 2-cyano-N-(3-methoxypropyl)acetamide and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Lead Compound | 2-cyano-N-(3-methoxypropyl)acetamide | C₇H₁₂N₂O₂ | 156.18 | Cyano group, N-methoxypropyl side chain |
| Analog A | N-(3-ethoxypropyl)-2-cyanoacetamide | C₈H₁₄N₂O₂ | 170.21 | N-ethoxypropyl side chain |
| Analog B | 2-cyano-N-(3-hydroxypropyl)acetamide | C₆H₁₀N₂O₂ | 142.16 | N-hydroxypropyl side chain |
| Analog C | 2-cyano-N-propylacetamide | C₆H₁₀N₂O | 126.16 | N-propyl side chain |
The selection of these analogs is based on systematic modifications of the N-substituent, enabling a comprehensive structure-activity relationship (SAR) analysis. Variations from a methoxypropyl to an ethoxypropyl, hydroxypropyl, and a simple propyl group allow for an examination of the influence of the ether oxygen and the terminal alkyl group on biological activity.
II. Comparative Efficacy: In Vitro Studies
The initial evaluation of a compound's therapeutic potential typically commences with in vitro assays to ascertain its direct effects on cellular or molecular targets. For the purposes of this guide, we will consider a hypothetical target, the "CytoReg" protein kinase, a fictional enzyme representing a common drug target.
A. Kinase Inhibition Assay
A primary measure of the potency of our lead compound and its analogs is their ability to inhibit the activity of the CytoReg kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human CytoReg kinase, ATP, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₂EDTA, 2 mM DTT), peptide substrate, test compounds (dissolved in DMSO), and a detection reagent.
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add 5 µL of the compound dilution to the designated wells. c. Add 20 µL of a solution containing the CytoReg kinase and the peptide substrate in kinase buffer. d. Initiate the kinase reaction by adding 25 µL of ATP solution. e. Incubate the plate at 30°C for 60 minutes. f. Terminate the reaction and detect the amount of ADP produced using a suitable detection system. g. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Table 2: Comparative IC₅₀ Values against CytoReg Kinase
| Compound | IC₅₀ (µM) |
| 2-cyano-N-(3-methoxypropyl)acetamide | 1.2 ± 0.2 |
| Analog A | 2.5 ± 0.4 |
| Analog B | 15.8 ± 1.9 |
| Analog C | 50.3 ± 5.1 |
Interpretation of Results: The data indicate that 2-cyano-N-(3-methoxypropyl)acetamide is the most potent inhibitor of CytoReg kinase among the compounds tested. The methoxypropyl side chain appears to be critical for this activity. The slightly diminished potency of Analog A suggests that the size of the terminal alkyl group on the ether may affect binding. The significantly higher IC₅₀ value of Analog B, which contains a hydroxyl group, implies that the hydrogen-bonding potential of this group may be unfavorable for binding within the kinase's active site. The limited activity of Analog C, which lacks the ether oxygen, strongly suggests that this oxygen atom is a key pharmacophoric feature, likely functioning as a hydrogen bond acceptor.
B. Cellular Proliferation Assay
A cell proliferation assay is a logical subsequent step to translate the observed kinase inhibition into a cellular effect.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Maintain a relevant cancer cell line (e.g., HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and dissolve the formazan crystals in 150 µL of DMSO. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a DMSO-treated control. Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Table 3: Comparative GI₅₀ Values in HeLa Cells
| Compound | GI₅₀ (µM) |
| 2-cyano-N-(3-methoxypropyl)acetamide | 5.8 ± 0.7 |
| Analog A | 10.2 ± 1.1 |
| Analog B | 45.1 ± 3.8 |
| Analog C | >100 |
Interpretation of Results: The cellular proliferation data corroborate the in vitro kinase inhibition findings. 2-cyano-N-(3-methoxypropyl)acetamide exhibits the most potent anti-proliferative effect. The trend in potency across the analogs is consistent with the IC₅₀ values, reinforcing the SAR established from the biochemical assay.
III. Mechanistic Insights: Signaling Pathway Analysis
To elucidate the downstream effects of CytoReg kinase inhibition, the phosphorylation status of a key substrate protein, "SubstrateX," can be investigated.
Workflow for Western Blot Analysis
Caption: Western Blot Workflow for Analyzing Protein Phosphorylation.
Expected Outcome: Treatment with 2-cyano-N-(3-methoxypropyl)acetamide is anticipated to result in a dose-dependent reduction in the phosphorylation of SubstrateX, with a more significant effect compared to its analogs at equivalent concentrations. This would provide direct evidence of the compound's on-target activity within a cellular context.
IV. In Vivo Efficacy: Xenograft Tumor Model
The definitive test of a potential therapeutic agent's efficacy is its performance in a living organism. A mouse xenograft model utilizing the same cancer cell line (HeLa) would serve as a suitable preclinical model.
Experimental Protocol: Xenograft Tumor Growth Study
-
Animal Model: Utilize immunocompromised mice (e.g., nude mice).
-
Procedure: a. Subcutaneously implant HeLa cells into the flank of each mouse. b. Allow tumors to reach a palpable size (e.g., 100-150 mm³). c. Randomize mice into treatment groups (Vehicle, 2-cyano-N-(3-methoxypropyl)acetamide, and the most promising analog). d. Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection). e. Monitor tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize the mice when tumors in the vehicle group attain a predetermined size or after a specified treatment duration.
-
Data Analysis: Compare the tumor growth inhibition (TGI) among the treatment groups.
Hypothetical In Vivo Efficacy Data
Caption: Expected Outcomes of a Xenograft Tumor Model Study.
Interpretation of Hypothetical Results: Based on the in vitro data, it is hypothesized that 2-cyano-N-(3-methoxypropyl)acetamide would demonstrate significant tumor growth inhibition. Analog A might produce a moderate effect, while the other analogs would likely be inactive at a tolerable dose. This would reinforce the lead compound's status as a promising candidate for further preclinical development.
V. Conclusion and Future Directions
This comparative guide has provided a systematic evaluation of the efficacy of 2-cyano-N-(3-methoxypropyl)acetamide in relation to its structural analogs. The collective evidence from in vitro and projected in vivo experiments strongly suggests that the N-(3-methoxypropyl) substituent is a crucial determinant of its potent inhibitory activity against the hypothetical CytoReg kinase and its subsequent anti-proliferative effects. The structure-activity relationship established here offers a clear rationale for the superior performance of the lead compound.
Future research should prioritize the following areas:
-
Pharmacokinetic Profiling: An investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of 2-cyano-N-(3-methoxypropyl)acetamide is essential for its development as a drug.
-
Toxicity Studies: A comprehensive toxicological evaluation is required to establish a safe therapeutic window.
-
Lead Optimization: Further medicinal chemistry efforts could explore modifications to other regions of the molecule to potentially enhance potency and drug-like properties.
By furnishing a robust framework for comparison and detailed experimental methodologies, this guide aims to empower researchers to build upon these findings and expedite the discovery of novel therapeutics.
References
(Disclaimer: The experimental data presented in this guide are hypothetical and for illustrative purposes to demonstrate a comparative analysis. The biological target "CytoReg" and its substrate "SubstrateX" are fictional. The compound "2-cyano-N-(3-methoxypropyl)acetamide" is a real chemical, but its biological activity as described herein is hypothetical.)
A Comparative Guide to the Structural Validation of 2-cyano-N-(3-methoxypropyl)acetamide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for validating the chemical structure of 2-cyano-N-(3-methoxypropyl)acetamide , a niche yet important building block in synthetic chemistry. In the absence of publicly available experimental spectra for our target molecule, this guide will leverage predicted spectroscopic data and compare it against experimentally obtained data for a structurally simpler analogue, 2-cyanoacetamide . This comparative approach allows us to highlight the expected spectral signatures of the core functional groups and the influence of the N-substituent.
This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed protocols that ensure data integrity and reproducibility.
The Imperative of Structural Integrity in Research
Comparative Structural Analysis
Our target molecule, 2-cyano-N-(3-methoxypropyl)acetamide ( 1 ), and our comparator, 2-cyanoacetamide ( 2 ), share a common cyanoacetamide core. The key structural difference is the presence of the N-(3-methoxypropyl) group in 1 . This structural variance will manifest in distinct ways across different analytical techniques.
Figure 1. Molecular structures of the target compound (1) and the comparator (2).
Experimental and Predicted Data Summary
The following tables summarize the expected and experimental data for the structural validation of both compounds.
Table 1: Physicochemical Properties
| Property | 2-cyano-N-(3-methoxypropyl)acetamide (1) | 2-cyanoacetamide (2) |
| CAS Number | 15029-45-5[1] | 107-91-5 |
| Molecular Formula | C₇H₁₂N₂O₂[1][2] | C₃H₄N₂O |
| Molecular Weight | 156.18 g/mol [1] | 84.08 g/mol |
Table 2: Predicted ¹H NMR Data (1) vs. Experimental ¹H NMR Data (2)
Solvent: DMSO-d₆
| Assignment (Structure 1) | Predicted δ (ppm) | Assignment (Structure 2) | Experimental δ (ppm) [3] |
| -CH₂-CN | ~2.6 | -CH₂-CN | 3.58 |
| -NH- | ~7.8 (broad) | -NH₂ | 7.32, 7.63 (broad) |
| -N-CH₂- | ~3.2 | ||
| -CH₂- (middle) | ~1.7 | ||
| -CH₂-O- | ~3.4 | ||
| -O-CH₃ | ~3.2 |
Table 3: Predicted ¹³C NMR Data (1) vs. Experimental ¹³C NMR Data (2)
Solvent: D₂O
| Assignment (Structure 1) | Predicted δ (ppm) | Assignment (Structure 2) | Experimental δ (ppm) [3] |
| -CH₂-CN | ~25 | -CH₂-CN | 26.18 |
| -C≡N | ~117 | -C≡N | 116.77 |
| -C=O | ~165 | -C=O | 168.15 |
| -N-CH₂- | ~38 | ||
| -CH₂- (middle) | ~29 | ||
| -CH₂-O- | ~69 | ||
| -O-CH₃ | ~58 |
Table 4: Predicted FT-IR Data (1) vs. Experimental FT-IR Data (2)
| Functional Group | Predicted ν (cm⁻¹) (Structure 1) | Experimental ν (cm⁻¹) (Structure 2) [3] |
| N-H Stretch (amide) | 3300-3500 (medium) | 3420, 3340 |
| C-H Stretch (alkane) | 2850-3000 (medium-strong) | 2900-3000 |
| C≡N Stretch (nitrile) | 2240-2260 (medium) | 2270 |
| C=O Stretch (amide I) | 1640-1680 (strong) | 1660 |
| N-H Bend (amide II) | 1510-1550 (strong) | 1620 |
| C-O Stretch (ether) | 1050-1150 (strong) | - |
Table 5: Predicted LC-MS Data (1) vs. Experimental MS Data (2)
| Ion | Predicted m/z (Structure 1) [1] | Ion | Experimental m/z (Structure 2) [3] |
| [M+H]⁺ | 157.0971 | [M]⁺ | 84 |
| [M+Na]⁺ | 179.0790 | ||
| [M-H]⁻ | 155.0825 |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required for the structural validation of 2-cyano-N-(3-methoxypropyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the elucidation of the molecule's carbon-hydrogen framework.
Figure 2. General workflow for NMR analysis.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FT-IR:
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the spectrometer and record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is a powerful technique that separates the components of a mixture and provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.
Figure 3. General workflow for LC-MS analysis.
Protocol for LC-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.
-
LC-MS System: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote ionization.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-300).
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound of interest and identify the molecular ion peak ([M+H]⁺).
Interpretation and Comparative Analysis
¹H NMR Spectroscopy
For 2-cyano-N-(3-methoxypropyl)acetamide (1) , the ¹H NMR spectrum is predicted to show distinct signals for the protons of the N-(3-methoxypropyl) group, which are absent in the spectrum of 2-cyanoacetamide (2) . Specifically, we expect to see signals for the two methylene groups adjacent to the nitrogen and oxygen atoms, the central methylene group, and the methoxy group. The amide proton will likely appear as a broad triplet.
In contrast, the experimental spectrum of 2-cyanoacetamide (2) is much simpler, showing a singlet for the methylene protons and two broad singlets for the amide protons[3]. The downfield shift of the methylene protons in 2 compared to the predicted value for 1 could be attributed to the different electronic environment of the primary amide.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum of 1 will feature additional signals corresponding to the carbons of the N-(3-methoxypropyl) group. The chemical shifts of the cyano, methylene, and carbonyl carbons of the core structure are expected to be similar to those observed experimentally for 2 [3]. The presence of the ether and additional aliphatic carbons in 1 will be the key differentiating feature.
FT-IR Spectroscopy
The FT-IR spectra of both compounds will be dominated by the characteristic absorptions of the amide and nitrile functional groups. The key difference in the predicted spectrum of 1 will be the presence of a strong C-O stretching band from the ether linkage, which is absent in the spectrum of 2 . The N-H stretching region for 1 will show a single band for the secondary amide, whereas 2 exhibits two bands for the primary amide.
LC-MS
The mass spectrum of 1 will show a molecular ion peak ([M+H]⁺) at m/z 157.0971, confirming its molecular weight of 156.18 g/mol [1]. This is significantly different from the molecular ion of 2 at m/z 85.04 ([M+H]⁺), corresponding to a molecular weight of 84.08 g/mol . This analysis provides a definitive confirmation of the compound's elemental composition.
Conclusion
The structural validation of a chemical entity is a multi-step process that requires the convergence of data from several analytical techniques. This guide has outlined a comprehensive strategy for the structural elucidation of 2-cyano-N-(3-methoxypropyl)acetamide through a comparative analysis with 2-cyanoacetamide . By combining predicted data for the target molecule with experimental data for a known analogue, we can build a strong case for the proposed structure. The detailed protocols provided herein offer a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity of any research that utilizes this compound.
References
-
PubChem. (n.d.). 2-Cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-cyano-n-(3-methoxypropyl)acetamide (C7H12N2O2). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of 2-cyano-N-(3-methoxypropyl)acetamide
In the landscape of pharmaceutical and chemical research, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of key analytical techniques for the comprehensive analysis of 2-cyano-N-(3-methoxypropyl)acetamide, a molecule featuring a secondary amide, a cyano group, and an ether linkage. Understanding the purity, structure, and potential impurities of this compound is critical for its application in drug development and material science. This document is intended for researchers and scientists who require robust analytical methodologies for quality control and characterization.
Introduction to 2-cyano-N-(3-methoxypropyl)acetamide and its Analytical Challenges
2-cyano-N-(3-methoxypropyl)acetamide is a multifunctional molecule with the potential for diverse chemical interactions. The presence of a polar amide bond, a reactive cyano group, and a flexible methoxypropyl chain presents unique challenges and opportunities for analytical scientists. Key analytical objectives include:
-
Purity Assessment: Quantifying the main compound and detecting any process-related impurities or degradation products.
-
Structural Elucidation: Confirming the molecular structure and identifying any isomeric impurities.
-
Quantification: Developing accurate and precise methods for determining the concentration of the compound in various matrices.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this target molecule.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 2-cyano-N-(3-methoxypropyl)acetamide. The polarity of the amide and cyano groups allows for excellent retention and separation on a variety of stationary phases.
Causality Behind Experimental Choices
A reversed-phase HPLC method is the logical first choice due to the molecule's moderate polarity. The cyano group can interact strongly with the stationary phase, providing good selectivity.[1] A C18 column is a versatile starting point, offering a good balance of hydrophobic and polar interactions. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to elute the compound with a reasonable retention time and good peak shape. A gradient elution is often preferred to ensure the elution of any potential impurities with a wide range of polarities. UV detection is suitable as the amide bond provides a chromophore that absorbs in the low UV region.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-cyano-N-(3-methoxypropyl)acetamide and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for calibration standards.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity by area percent. For quantification, generate a calibration curve using standards of known concentrations.
Caption: HPLC experimental workflow from sample preparation to data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While 2-cyano-N-(3-methoxypropyl)acetamide itself has a relatively high boiling point due to the amide group, GC-MS is invaluable for detecting volatile impurities from the synthesis, such as residual solvents or starting materials.[2][3]
Causality Behind Experimental Choices
A key consideration for analyzing amides by GC is their thermal stability.[4] A robust GC method will use a high-temperature capillary column, such as a 5% phenyl-methylpolysiloxane, which provides good inertness and thermal stability. A temperature ramp is essential to first elute highly volatile compounds and then the main analyte. The mass spectrometer detector provides structural information through the fragmentation pattern of the molecule, which is crucial for impurity identification. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, can be a useful first check for the molecular ion peak.[5]
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in a suitable volatile solvent like dichloromethane or ethyl acetate (1 mL).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). The fragmentation pattern of amides often involves cleavage of the N-CO bond.[6]
Caption: GC-MS experimental workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Causality Behind Experimental Choices
For 2-cyano-N-(3-methoxypropyl)acetamide, ¹H NMR is expected to show distinct signals for the methylene protons adjacent to the nitrogen, the methoxy group, and the protons on the propyl chain. The amide N-H proton typically appears as a broad signal.[7] ¹³C NMR will show characteristic chemical shifts for the carbonyl carbon of the amide, the cyano carbon, and the carbons of the methoxypropyl group. A deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample without introducing interfering proton signals. DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton more clearly.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.
Caption: NMR workflow for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of the key amide and cyano functionalities in 2-cyano-N-(3-methoxypropyl)acetamide.
Causality Behind Experimental Choices
The infrared spectrum of an amide is characterized by several key absorption bands. For a secondary amide like the target molecule, a single N-H stretching peak is expected.[8] The C=O stretch of the amide is also a very strong and characteristic absorption. The cyano group (C≡N) has a sharp and distinct stretching vibration in a region where few other groups absorb. The C-O stretching of the ether linkage will also be present.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample with minimal preparation.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Weaknesses | Primary Application |
| HPLC-UV | Purity, Quantification, Detection of non-volatile impurities | High precision and accuracy for quantification, Robust and widely available | Limited structural information, Requires chromophore for detection | Routine quality control, Purity assessment, Assay |
| GC-MS | Identification of volatile impurities, Structural information from fragmentation | High sensitivity for volatile compounds, Definitive identification with MS library | Not suitable for non-volatile or thermally labile compounds, Potential for on-column degradation | Analysis of residual solvents and volatile starting materials |
| NMR Spectroscopy | Unambiguous structural elucidation, Identification and quantification of isomers and impurities | Provides the most detailed structural information, Quantitative with internal standards | Lower sensitivity than MS, More expensive instrumentation | Definitive structure confirmation, Characterization of reference standards |
| FTIR Spectroscopy | Functional group identification | Fast, Non-destructive, Simple sample preparation | Limited information on molecular structure and purity, Not suitable for complex mixtures | Rapid confirmation of functional groups, Raw material identification |
Conclusion and Recommendations
A multi-technique approach is essential for the comprehensive characterization of 2-cyano-N-(3-methoxypropyl)acetamide.
-
For routine quality control and purity assessment , HPLC-UV is the recommended technique due to its robustness, precision, and suitability for quantifying the main component and non-volatile impurities.
-
GC-MS is crucial for the detection and identification of volatile impurities that may be present from the synthetic process.
-
NMR spectroscopy is indispensable for the initial and definitive structural confirmation of the molecule and for the characterization of reference standards.
-
FTIR spectroscopy serves as a rapid and straightforward method for confirming the presence of key functional groups .
By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive analytical profile of 2-cyano-N-(3-methoxypropyl)acetamide, ensuring its quality, safety, and efficacy in its intended applications.
References
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Save My Exams. (2025). Amides - A Level Chemistry Revision Notes. [Link]
- Google Patents. (n.d.). BR112015017287B1 - Cosmetic composition, non-therapeutic cosmetic processes and uses of a composition.
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National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
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Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
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SpectraBase. (n.d.). Acetamide. [Link]
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Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Ovid. (n.d.). Determination of Blood Cyanide by HPLC-MS. [Link]
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ResearchGate. (2011). HPLC methods for Fmoc-cyano compounds. [Link]
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Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
-
National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. [Link]
-
JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]
-
South Dakota State University. (n.d.). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl 3 at 20 °C... [Link]
-
Atlantis Press. (n.d.). Determination of five amides in food contact materials by GC/MS. [Link]
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PubMed. (n.d.). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. [Link]
-
PubMed Central. (2020). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. [Link]
-
Journal of Gas Chromatography. (n.d.). The Gas Chromatography of Long Chain Acid Amides. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-cyano-N-(3-methoxypropyl)acetamide for Laboratory Professionals
In the fast-paced environment of research and development, the proper management of chemical waste is a critical responsibility that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the disposal of 2-cyano-N-(3-methoxypropyl)acetamide, a compound that requires meticulous handling due to its chemical structure. By understanding the inherent risks and adhering to these procedures, you can maintain a safe and compliant laboratory.
Foundational Knowledge: Hazard Profile and Chemical Characteristics
2-cyano-N-(3-methoxypropyl)acetamide is an organic molecule featuring a nitrile group (-C≡N) and an amide functional group. The primary hazard associated with this class of compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions. Therefore, a thorough understanding of its hazard profile is the first line of defense.
| Parameter | Inferred Hazard Information | Source Rationale |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Based on analogs like 2-cyano-N-methylacetamide and 2-cyano-N-(4-methoxyphenyl)acetamide.[1][2][3] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard precautions for acutely toxic and irritating substances.[1][4] |
| Primary Incompatibility | Strong Acids. | The nitrile group can hydrolyze in the presence of acid to release hydrogen cyanide gas.[5][6][7] |
| Recommended Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. All handling of the solid or solutions should be performed in a certified chemical fume hood. | Standard practice for handling hazardous chemicals.[5][6] |
The Disposal Protocol: A Step-by-Step Workflow
The following workflow is designed to guide the user through the necessary steps for the safe disposal of 2-cyano-N-(3-methoxypropyl)acetamide. This process emphasizes segregation and containment to prevent hazardous reactions.
Figure 1. A logical workflow for the proper disposal of 2-cyano-N-(3-methoxypropyl)acetamide.
Detailed Disposal Methodology
-
Pre-Disposal Assessment: Before handling the chemical, consult your institution's chemical hygiene plan and review the SDS for similar cyano-containing organic molecules.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, compatible chemical-resistant gloves (nitrile is a common choice), and a lab coat.
-
Engineering Controls: All transfers and handling of 2-cyano-N-(3-methoxypropyl)acetamide for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of any airborne particles or vapors.[5][6]
-
Waste Segregation: This is the most critical step. This waste must be segregated from all other waste streams, especially acidic waste.[7][9] Mixing cyano-containing compounds with acid can generate lethal hydrogen cyanide gas.[7]
-
Container Selection and Collection:
-
Collect all waste containing 2-cyano-N-(3-methoxypropyl)acetamide, including contaminated consumables like gloves and weighing papers, in a designated, robust, and leak-proof container.
-
Ensure the container material is compatible with the waste. Glass or high-density polyethylene (HDPE) are generally suitable.
-
-
Accurate Labeling: The container must be labeled clearly with a hazardous waste tag.[7][10][11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-cyano-N-(3-methoxypropyl)acetamide."
-
A clear indication of the hazards, such as "Toxic" and "Irritant."
-
-
Secure Storage: The sealed waste container should be stored in a designated satellite accumulation area for hazardous waste.[7] This area should be well-ventilated, secure, and have secondary containment to manage any potential leaks.[12]
-
Professional Disposal: The final disposal of this chemical must be carried out by a licensed hazardous waste management company.[13] These companies will typically use high-temperature incineration for the complete destruction of organic cyanide compounds. Never attempt to dispose of this chemical down the drain or in regular trash.[10][11][13]
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is crucial.
-
Alert and Evacuate: Immediately notify personnel in the vicinity and evacuate the immediate area.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Cleanup (For Trained Personnel Only):
-
For very small spills within a fume hood, you may be able to manage the cleanup if you are trained and have the appropriate spill kit.
-
Wear enhanced PPE, which may include respiratory protection.
-
Cover the spill with an inert absorbent material (such as vermiculite or sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent, ensuring all cleanup materials are also disposed of as hazardous waste.[2][12]
-
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental responsibility within your organization.
References
-
"Treatment and disposal of chemical wastes in daily laboratory work". NOP - A Database of Organic Syntheses. [Link]
-
Wikipedia. Cyanoacetamide. [Link]
-
James Madison University. SOP for the safe use of cyanide compounds. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
Hazardous Waste Experts. How Do You Dispose of Organic Solvents?. [Link]
-
Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
PubChem, National Center for Biotechnology Information. 2-Cyano-N-methylacetamide. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. nipissingu.ca [nipissingu.ca]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. web.mit.edu [web.mit.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
